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molecular formula C16H18O3 B8607832 4-(2-(4-Hydroxyphenyl)propan-2-yl)-2-methoxyphenol CAS No. 142990-42-9

4-(2-(4-Hydroxyphenyl)propan-2-yl)-2-methoxyphenol

Cat. No. B8607832
M. Wt: 258.31 g/mol
InChI Key: HZNVEXAGTJLRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247619B2

Procedure details

Run 3—1% guaiacol BPA: Methylene chloride (23 L), water (8 L), BPA (4500 g, 19.8 mol), monomethoxyBPA (55 g of the above mixture), p-cumylphenol (135 g, 0.64 mol), triethylamine (40 ml) and sodium gluconate (10 g) was charged to a 75 L reactor equipped with mechanical agitation, condenser, and caustic scrubber vent system. Phosgene (2300 g, 23.2 mol) was added at a rate of 80 g/min to the reactor while 33 wt % caustic was added at a rate to maintain pH=10. The reactor contents were purged with nitrogen then transferred to another tank and centrifuged to remove the brine layer. The organic layer containing the polymer was washed on a centrifuge train with 1N HCl and then with deionized water until residual chloride levels were <5 ppm. The polymer was isolated by steam precipitation followed by drying under hot nitrogen. The final dried resin weighed 4.1 lbs, had Mw=27652 daltons and PDI=2.5 by GPC vs PC standard, <1 ppm TEA, 0.6 ppm chloride ion, <10 ppm residual free BPA, and <0.05 ppm Fe. The glass transition temperature was determined to be 153 C.
Name
guaiacol BPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2300 g
Type
reactant
Reaction Step Two
Name
Quantity
4500 g
Type
reactant
Reaction Step Three
[Compound]
Name
above mixture
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
135 g
Type
reactant
Reaction Step Three
Name
sodium gluconate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 L
Type
solvent
Reaction Step Three
Quantity
23 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[CH3:10][C:11](C1C=CC(O)=CC=1)([C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1)[CH3:12].CC(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)C.C(C1C=CC(O)=CC=1)(C1C=CC=CC=1)(C)C.O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+].C(Cl)(Cl)=O>C(N(CC)CC)C.O.C(Cl)Cl>[OH:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:6]2[CH:5]=[CH:4][C:2]([OH:3])=[C:1]([O:8][CH3:9])[CH:7]=2)([CH3:12])[CH3:10])=[CH:14][CH:15]=1 |f:0.1,4.5|

Inputs

Step One
Name
guaiacol BPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC.CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
Step Two
Name
Quantity
2300 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
4500 g
Type
reactant
Smiles
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
Name
above mixture
Quantity
55 g
Type
reactant
Smiles
Name
Quantity
135 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
sodium gluconate
Quantity
10 g
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
8 L
Type
solvent
Smiles
O
Name
Quantity
23 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical agitation, condenser, and caustic scrubber vent system
ADDITION
Type
ADDITION
Details
was added at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain pH=10
CUSTOM
Type
CUSTOM
Details
The reactor contents were purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove the brine layer
ADDITION
Type
ADDITION
Details
The organic layer containing the polymer
WASH
Type
WASH
Details
was washed on a centrifuge train with 1N HCl
CUSTOM
Type
CUSTOM
Details
The polymer was isolated by steam precipitation
CUSTOM
Type
CUSTOM
Details
by drying under hot nitrogen

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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